molecular formula C21H27N3O4S B2714420 N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1172810-94-4

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2714420
CAS No.: 1172810-94-4
M. Wt: 417.52
InChI Key: GYEUKOZFIRWNFP-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound notable for its intriguing structure and diverse applications in various fields of science and industry. Its molecular configuration, involving a combination of methoxyethyl, tetrahydroquinoline, sulfamoyl, and acetamide groups, suggests potential utility in pharmacological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide typically involves multi-step organic synthesis procedures:

  • Formation of the 2-methoxyethyl-1,2,3,4-tetrahydroquinoline Core: : This step involves the cyclization of appropriate precursor compounds under reductive amination conditions to form the tetrahydroquinoline ring system.

  • Introduction of the Sulfamoyl Group: : The sulfamoylation is achieved by reacting the tetrahydroquinoline intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

  • Acetamidation: : Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride in a suitable solvent like dichloromethane.

Industrial Production Methods

For large-scale production, the process is optimized for yield and purity, incorporating flow chemistry techniques to enhance reaction efficiency and product isolation. Continuous flow reactors and automated synthesis protocols are commonly used to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, especially at the tetrahydroquinoline ring, leading to various quinoline derivatives.

  • Reduction: : Reduction reactions can potentially occur at the sulfamoyl group, converting it into other functional groups.

  • Substitution: : Various substitution reactions can modify the aromatic ring, adding different functional groups that can influence the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products

Depending on the reaction conditions, major products include various substituted quinolines, sulfonamides, and acetylated aromatic compounds.

Scientific Research Applications

Chemistry

This compound is often used as an intermediate in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

Biology

In biological research, it serves as a probe molecule for investigating enzyme interactions and metabolic pathways, given its structural similarity to certain bioactive molecules.

Medicine

Pharmacologically, this compound and its derivatives are explored for potential therapeutic effects, particularly in areas like anti-inflammatory, antimicrobial, and anticancer research.

Industry

In the industrial sector, it finds applications in the synthesis of dyes, pigments, and as a specialty chemical in polymer production.

Mechanism of Action

The precise mechanism of action depends on the specific application:

  • Pharmacological Effects: : It interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

  • Chemical Reactions: : The presence of multiple functional groups facilitates diverse chemical transformations, enabling its use as a versatile intermediate.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other sulfamoyl-quinoline derivatives, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is unique due to its specific substitution pattern and functional group arrangement. This uniqueness translates to distinct reactivity and application profiles.

List of Similar Compounds

  • N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-phenyl)acetamide

  • N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-chlorophenyl)acetamide

  • N-(4-(N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide

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Biological Activity

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant research findings.

Structural Overview

The compound features a tetrahydroquinoline moiety linked to a sulfamoyl group and an acetanilide structure. This combination of functional groups is believed to contribute to its diverse biological activities, including antibacterial and anticancer properties.

Component Structure Role
TetrahydroquinolineTetrahydroquinolineCore structure providing biological activity
Sulfamoyl group-SO2NH2Enhances antibacterial properties
Acetamide-CO-NH2Improves solubility and bioavailability

Antibacterial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. The sulfamoyl component of this compound may inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation.

Anticancer Potential

The tetrahydroquinoline scaffold has been associated with anticancer activities. Studies suggest that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific modifications in this compound may enhance its ability to target cancerous cells selectively.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Derivative :
    • Starting from readily available precursors, tetrahydroquinoline can be synthesized through cyclization reactions.
  • Introduction of Sulfamoyl Group :
    • The sulfamoyl group is introduced via reaction with sulfonamide derivatives under acidic or basic conditions.
  • Acetylation :
    • Finally, the acetamide group is added through acetylation reactions using acetic anhydride or acetyl chloride.

Study 1: Antibacterial Efficacy

In a comparative study examining the antibacterial efficacy of various sulfonamide derivatives, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent increase in apoptosis markers when treated with the compound compared to controls. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.

Properties

IUPAC Name

N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-15-13-18(22-16(2)25)8-9-21(15)29(26,27)23-19-7-6-17-5-4-10-24(11-12-28-3)20(17)14-19/h6-9,13-14,23H,4-5,10-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEUKOZFIRWNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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